molecular formula C27H44O B196348 Isotachysterol 3 CAS No. 22350-43-2

Isotachysterol 3

Cat. No. B196348
CAS RN: 22350-43-2
M. Wt: 384.6 g/mol
InChI Key: ZPZNWLRQHDLNNV-QVEMQNNUSA-N
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Description

Isotachysterol 3 is an analog of 1,25-dihydrox Vitamin D3 . It stimulates intestinal calcium transport and bone calcium mobilization in anephric rats .


Synthesis Analysis

Isotachysterol 3 is an impurity in the preparation of vitamin D3 . It is found that the pale yellow oil of Isotachysterol 3 was oxidized rapidly in the air at ambient temperature to a very complex mixture .


Molecular Structure Analysis

The molecular formula of Isotachysterol 3 is C27H44O . The molecular weight is 384.64 .


Chemical Reactions Analysis

Isotachysterol 3 is an analog of 1,25-dihydrox Vitamin D3 . It stimulates intestinal calcium transport and bone calcium mobilization in anephric rats .


Physical And Chemical Properties Analysis

Isotachysterol 3 has a density of 1.0±0.1 g/cm3, a boiling point of 500.9±29.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.9 mmHg at 25°C . The enthalpy of vaporization is 88.6±6.0 kJ/mol, and the flash point is 215.5±16.5 °C . The index of refraction is 1.527, and the molar refractivity is 121.2±0.4 cm3 .

Scientific Research Applications

Autoxidation and Derivative Formation

Isotachysterol, an isomerization product of vitamin D3, undergoes autoxidation, producing several oxygenation products. These derivatives are formed through free radical peroxidation chemistry, which is a crucial aspect of understanding its chemical behavior and potential applications (Jin et al., 2004).

Stability and Analysis in Food Fortification

In food fortification programs, the stability of micronutrients like Isotachysterol is critical. Isotachysterol forms under certain conditions, posing a challenge in the analysis of vitamin D3 in fortified foods. Understanding its stability and transformation helps in accurate nutrient analysis and quality control in food products (Mahmoodani et al., 2017).

Binding Affinity and Configuration in Receptors

Research on 14-epi-19-nortachysterol, related to Isotachysterol, has revealed its potent vitamin D receptor (VDR) binding affinity. The study of its binding configurations offers insights into the receptor-ligand interactions, which is essential for developing therapeutics targeting VDR (Sawada et al., 2011).

Impact on Bioisosterism in Drug Design

Isotachysterol contributes to the understanding of bioisosterism in drug design. Bioisosteres are structurally distinct compounds that are recognized similarly by biological systems. Knowledge of compounds like Isotachysterol aids in designing drugs with improved potency, selectivity, and reduced toxicity (Meanwell, 2011).

Phototransformation Studies

The study of Isotachysterol's photochemical conversion enhances understanding of its photostability and potential photoproducts, which is significant in areas like photopharmacology and the development of light-sensitive therapeutic agents (Verloop et al., 2010).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Future Directions

Isotachysterol 3 is currently used for research purposes only . Further studies are needed to explore its potential applications and benefits.

properties

IUPAC Name

(1S)-3-[(E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-25,28H,6-11,14-18H2,1-5H3/b13-12+/t21-,24+,25-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZNWLRQHDLNNV-QVEMQNNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(CC1)O)C=CC2=C3CCC(C3(CCC2)C)C(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C[C@H](CC1)O)/C=C/C2=C3CC[C@@H]([C@]3(CCC2)C)[C@H](C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isotachysterol 3

CAS RN

22350-43-2
Record name Isotachysterol 3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022350432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S)-3-[(E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOTACHYSTEROL 3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I627F2EB69
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
EJ De Vries, FJ Mulder, B Borsje - Journal of the Association of …, 1977 - academic.oup.com
… To verify the usefulness of this test, mixtures of crystalline vitamin D3 (cholecalciferol, USP) and increasing quantities of isotachysterol3 obtained by saponification of isotachysterol-3,5-di…
Number of citations: 7 academic.oup.com
OG Dmitrenko, GM Telbiz, TA Kikteva… - Proceedings of the …, 1997 - Springer
Stability of vitamin D 3 on aerosil surfaces has been studied by UV- and IR-spectroscopy. The difference in the thermobehaviour of vitamin D 3 in the adsorbed state at low and high …
Number of citations: 2 link.springer.com
D Pedrali, F Gallotti, C Proserpio, E Pagliarini, V Lavelli - Lwt, 2020 - Elsevier
The aim of this study was to develop a value chain approach to address the need for sustainable vitamin D 2 food sources. A combined process of UV-irradiation and air-drying was …
Number of citations: 20 www.sciencedirect.com
H Hofsass, A Grant, NJ Alicino… - Journal of the …, 1976 - academic.oup.com
A high-pressure liquid chromatographic (HPLC) procedure has been developed for the determination of vitamin D 3 in resins, oils, dry concentrates, and dry concentrates containing …
Number of citations: 49 academic.oup.com
AW Norman, WH Okamura… - Molecular …, 1997 - academic.oup.com
The hormone 1α,25-dihydroxyvitamin D 3 [ 1α,25(OH) 2 D 3 ] generates biological responses via both genomic and rapid, nongenomic mechanisms. The genomic responses utilize …
Number of citations: 155 academic.oup.com
TE Burrow, DC Burns, K Krishnamurthy… - Magnetic …, 2014 - Wiley Online Library
… H and 13 C chemical shift assignments of isotachysterol-3, 4, and signal/noise measurements for the carbons obtained with the CRAPT sequence and from a standard 13 C spectrum …
HLJ Makin, DJH Trafford - Vitamin D: Basic and clinical aspects, 1984 - Springer
Gas-liquid chromatography (GC) has been very successfully applied to the analysis of a number of different groups of biologically important compounds. In particular, the analysis of the …
Number of citations: 11 link.springer.com
AW Normanac, XD Song, L Zanello, C Bula… - Steroids, 1999 - Elsevier
… ] and JD [1α,25-(OH) 2 -trans-Isotachysterol 3 ] are 6-s-trans locked analogs. The four 6-s-cis locked analogs (JM, JN, JO, JP), are not seco-steroids, thus they are permanently locked in …
Number of citations: 74 www.sciencedirect.com
MD Kalaras, RB Beelman, MF Holick, RJ Elias - Food chemistry, 2012 - Elsevier
… The authors also demonstrated that isotachysterol 3 and 25-hydroxyisotachysterol 3 both stimulated the transport of calcium in the intestines and bone calcium mobilization in anephric …
Number of citations: 88 www.sciencedirect.com
A Lehner, M Johnson, A Zimmerman… - … Journal of Mass …, 2021 - journals.sagepub.com
… products E and D are isovitamin D3 and isotachysterol-3, respectively. Figure 4 provides a … -Vitamin D3, isopyro-Vitamin D3, isotachysterol-3 and isovitamin D3, respectively. Spectra …
Number of citations: 6 journals.sagepub.com

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